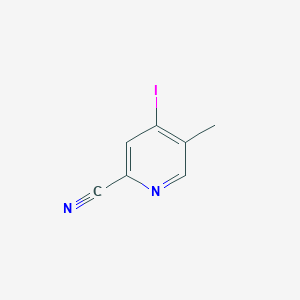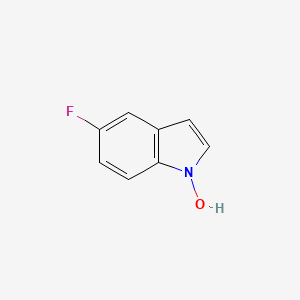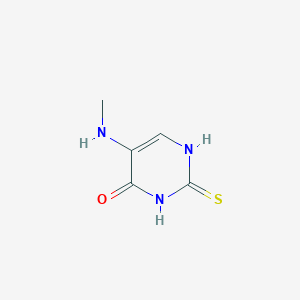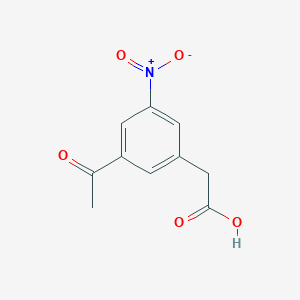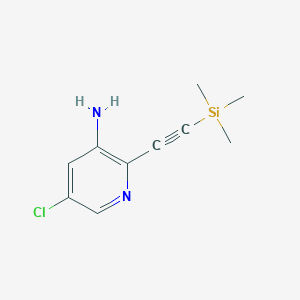
5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine is a halogenated heterocyclic compound with the molecular formula C10H13ClN2Si and a molecular weight of 224.76 g/mol . This compound is characterized by the presence of a chloro group, a trimethylsilyl-ethynyl group, and an amine group attached to a pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine typically involves the reaction of 2-amino-5-chloro-3-iodopyridine with trimethylsilylacetylene under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine in solvents like dimethylformamide.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine
- 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine
Uniqueness
5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine is unique due to the specific positioning of the chloro, trimethylsilyl-ethynyl, and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H13ClN2Si |
|---|---|
Peso molecular |
224.76 g/mol |
Nombre IUPAC |
5-chloro-2-(2-trimethylsilylethynyl)pyridin-3-amine |
InChI |
InChI=1S/C10H13ClN2Si/c1-14(2,3)5-4-10-9(12)6-8(11)7-13-10/h6-7H,12H2,1-3H3 |
Clave InChI |
DCEIYGAVAZTMTN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C(C=C(C=N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


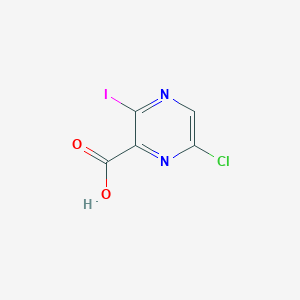
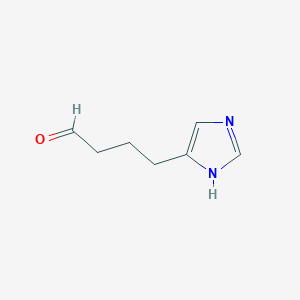
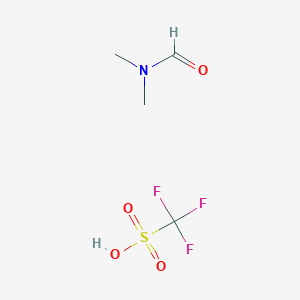
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)
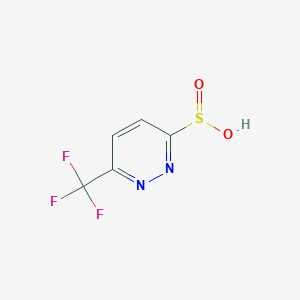

![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
